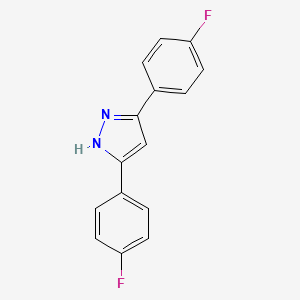

3,5-bis(4-fluorophenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational scaffold in modern medicinal and agricultural chemistry. orientjchem.orgglobalresearchonline.net First described by Ludwig Knorr in 1883, pyrazole and its derivatives have demonstrated a vast array of biological activities. orientjchem.org This has made them a focal point for researchers aiming to develop novel therapeutic agents and other functional molecules. globalresearchonline.net

The versatility of the pyrazole nucleus allows for the synthesis of a myriad of derivatives, which have shown promising results in various pharmacological areas. globalresearchonline.net These activities include anti-inflammatory, analgesic, antimicrobial, antitumor, antiviral, and antidiabetic properties. globalresearchonline.netnih.gov The structural features of pyrazoles enable them to act as effective ligands for various biological targets. orientjchem.org A number of successful commercial drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, contain the pyrazole moiety, underscoring its importance in drug discovery. tandfonline.com The continued exploration of pyrazole derivatives is driven by the quest for compounds with enhanced efficacy and novel mechanisms of action. nih.govmdpi.com

Rationale for Investigating 3,5-bis(4-fluorophenyl)-1H-pyrazole

The specific investigation of this compound is predicated on a structure-activity relationship (SAR) approach, which combines the established biological significance of the pyrazole core with the unique properties conferred by fluorine substitution. The rationale is built on several key points:

Bioisosteric Replacement: The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Its introduction can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability without drastically changing its size. researchgate.net

Enhanced Potency and Bioavailability: The presence of the highly electronegative fluorine atoms on the phenyl rings can influence the compound's binding affinity to biological targets and improve its pharmacokinetic profile, potentially leading to greater potency and bioavailability. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the compound's half-life and duration of action. researchgate.net

Symmetrical Substitution: The symmetrical placement of two 4-fluorophenyl groups at the 3 and 5 positions of the pyrazole ring creates a specific molecular geometry and electronic distribution. Researchers investigate such symmetrical compounds to understand how these features influence interaction with specific receptor sites compared to non-symmetrical or mono-substituted analogues.

Overview of Prior Research Trends on Fluorinated Pyrazoles

Research into fluorinated pyrazoles has grown exponentially, with a significant portion of all scientific contributions on the topic published in the last decade. researchgate.netnih.gov This surge in interest is a direct result of the successful application of fluorinated pyrazoles in both pharmaceuticals and agrochemicals. nih.gov The strategic incorporation of fluorine into the pyrazole scaffold has become a common strategy in medicinal chemistry to fine-tune the properties of lead compounds. researchgate.netscispace.com

Prior research trends highlight several key areas:

Synthesis: A major focus has been the development of novel and efficient synthetic pathways to access a wide variety of fluorinated pyrazoles. nih.govsci-hub.se This includes methods for introducing fluorine atoms or fluorinated groups onto the pyrazole ring or its substituents. nih.gov

Agrochemicals: Fluorinated pyrazoles are prominent in the development of modern fungicides and insecticides. Compounds like bixafen (B1247100) and fluxapyroxad (B1673505) have demonstrated high efficacy and are commercially successful. researchgate.net

Medicinal Chemistry: In drug discovery, research has shown that fluorinated pyrazoles can act as potent inhibitors of various enzymes and receptors. tandfonline.comnih.gov Studies have explored their potential as anticancer, anti-inflammatory, and androgen receptor antagonist agents. nih.govnih.gov A 2021 review emphasized the critical role these compounds play in medicinal chemistry, coordination chemistry, and material science. nih.gov

Scope and Objectives of Current Academic Inquiry into this compound

The current academic inquiry into this compound is focused on its fundamental chemical and biological characterization to build upon the broader knowledge of fluorinated heterocycles. The primary objectives include:

Synthesis and Characterization: To develop and optimize a reliable synthetic route to produce high-purity this compound. A crucial objective is the comprehensive characterization of the compound using modern analytical techniques, such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to confirm its structure unequivocally. researchgate.net

Biological Screening: To perform a wide range of in vitro biological assays to identify potential therapeutic applications. This includes screening for activities such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition capabilities, based on the known activities of related pyrazole structures. nih.govnih.gov

Foundation for Further Derivatization: To utilize this compound as a starting scaffold for the synthesis of new, more complex derivatives. The N-H group on the pyrazole ring provides a reactive site for further modification, allowing for the creation of a new library of compounds with potentially enhanced or novel biological activities. researchgate.net

Interactive Table: Spectroscopic Data for Related Pyrazole Derivatives

The following table presents typical spectroscopic data for pyrazole compounds structurally related to this compound. This data is illustrative of the types of values obtained during characterization.

| Compound Name | Analytical Method | Key Signals (Observed Values) | Reference |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | IR, NMR, Mass, X-ray | Mass (Mr): 317.35 | researchgate.net |

| Ethyl 3-(4-fluorophenyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | IR | IR (cm⁻¹): 1730 (C=O) | nih.gov |

| 4-bromo-3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole | ¹H NMR | Solvent: DMSO-d6; Frequency: 300.135 MHz | spectrabase.com |

| 5-(3-methoxyphenyl)‐3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | IR | IR (cm⁻¹): 2832 (C-H stretching), 1656 (C=O stretching) | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQYJNATMYMBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization of 3,5 Bis 4 Fluorophenyl 1h Pyrazole

Established Synthetic Pathways for the Pyrazole (B372694) Core of 3,5-bis(4-fluorophenyl)-1H-pyrazole

The construction of the central pyrazole ring is most commonly achieved through reactions that form the five-membered ring from acyclic precursors.

The most prevalent and direct method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. orientjchem.org For this compound, the key precursor is (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one, commonly known as 4,4'-difluorochalcone.

The reaction involves refluxing the chalcone (B49325) with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) or formic acid. nih.govnih.gov This process typically proceeds through an intermediate, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (a pyrazoline), which can then be oxidized to the aromatic pyrazole. semanticscholar.org In some cases, the reaction conditions directly yield the pyrazole. For instance, refluxing the chalcone and hydrazine hydrate in formic acid for eight hours has been reported to produce the corresponding N-formylated pyrazoline derivative in high yield. nih.gov

Variations of this approach involve using substituted hydrazines to directly install a group at the N1 position of the pyrazole ring. For example, reacting the chalcone with phenylhydrazine (B124118) in ethanol with a catalytic amount of acetic acid yields the N-phenyl derivative, 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.gov Similarly, using semicarbazide (B1199961) hydrochloride or thiosemicarbazide (B42300) as the hydrazine source leads to the formation of N-carboxamide and N-carbothioamide pyrazoline derivatives, respectively. researchgate.netmdpi.com

Table 1: Cyclocondensation Reactions for Pyrazoline/Pyrazole Synthesis

| Starting Materials | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one, Hydrazine Hydrate | Formic Acid | Reflux, 8 h | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 86% | nih.gov |

| (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one, Phenylhydrazine | Ethanol, Acetic Acid | Reflux, 5 h | 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 84% | nih.gov |

| 4,4'-Difluorochalcone, Semicarbazide HCl | Ethanol, NaOH | Reflux, 12 h | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Not specified | mdpi.com |

Beyond the standard chalcone-hydrazine condensation, other methods exist for constructing the pyrazole ring, offering alternative pathways that can accommodate different starting materials or achieve different substitution patterns.

One notable alternative involves the reaction of terminal alkynes with hydrazine. orientjchem.org For the target compound, this would conceptually involve the reaction of 1,3-bis(4-fluorophenyl)prop-2-yn-1-one with hydrazine. Another general method is the cyclo-addition reaction of tosylhydrazones of aromatic aldehydes with terminal alkynes. orientjchem.org

A multi-step approach starts from β-aryl chalcones, which are first treated with hydrogen peroxide to form an epoxide. Subsequent reaction with hydrazine hydrate followed by dehydration can yield the 3,5-diaryl-1H-pyrazole. orientjchem.org Furthermore, pyrazoles can be synthesized from propargylic alcohols via an acid-catalyzed propargylation, followed by cyclization of N,N-disubstituted hydrazines. orientjchem.org While these represent general strategies for pyrazole synthesis, their specific application to produce this compound would require the corresponding fluorinated starting materials.

Functionalization and Derivatization Strategies for this compound

Once the core pyrazole structure is formed, it can be further modified to introduce a wide array of functional groups, altering its chemical and physical properties.

The nitrogen atom at the 1-position (N1) of the pyrazole ring is a primary site for functionalization due to the presence of a reactive N-H bond. A variety of substituents can be introduced at this position.

As mentioned previously, the use of substituted hydrazines like phenylhydrazine during the initial cyclocondensation is a direct method to obtain N-aryl pyrazoles. nih.govnih.gov Post-synthesis functionalization is also common. For example, N-alkylation can be achieved by reacting the pyrazole with an alkyl halide or another electrophile in the presence of a base. A general procedure involves dissolving the parent pyrazole in a solvent like DMF, adding a base such as sodium hydride (NaH), followed by the alkylating agent, such as 2-(chloromethyl)oxirane. nih.gov

Other N-substituents can be introduced to form amides and related structures. The reaction of the corresponding pyrazoline with formic acid yields the N-formyl derivative. nih.gov The synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and its carbothioamide analogue from the pyrazoline precursor demonstrates the introduction of N-C(O)NH₂ and N-C(S)NH₂ groups. researchgate.netmdpi.com These reactions highlight the versatility of the N1 position for introducing groups that can significantly influence the molecule's biological activity and potential for further reactions.

Table 2: Examples of N-Substitution Reactions

| Pyrazole Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Phenylhydrazine | N-Phenyl | nih.govnih.gov |

| 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Formic Acid | N-Formyl | nih.gov |

| 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Semicarbazide | N-Carboxamide | researchgate.netmdpi.com |

| 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Thiosemicarbazide | N-Carbothioamide | researchgate.netmdpi.com |

Direct functionalization of the two 4-fluorophenyl rings after the formation of the pyrazole core is synthetically challenging and less commonly reported in the literature. The fluorine atom is an ortho-, para-director but is also a deactivating group for electrophilic aromatic substitution, making further substitution reactions on the phenyl rings difficult. It is generally more synthetically feasible to construct the pyrazole ring using pre-functionalized phenyl precursors rather than attempting to modify the rings on the intact heterocyclic system.

A key strategy in medicinal chemistry is the introduction of heteroatoms (e.g., S, O, other halogens) and complex functional groups to modulate a molecule's properties. For the 1,5-diarylpyrazole class of compounds, this is well-exemplified by the development of Celecoxib (B62257). nih.govacs.org Celecoxib is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. nih.gov Its synthesis showcases several advanced derivatization tactics relevant to the this compound scaffold.

Introduction of a Sulfonamide Group: The synthesis of Celecoxib and related analogues involves using a hydrazine derivative that already contains a sulfonamide group, such as 4-hydrazinobenzenesulfonamide hydrochloride. nih.gov This introduces a sulfur heteroatom and a key pharmacophore onto one of the phenyl rings.

Introduction of a Trifluoromethyl Group: A trifluoromethyl (-CF₃) group is often introduced by using a diketone precursor that contains this moiety, for instance, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. nih.gov The cyclocondensation of this diketone with the substituted hydrazine builds the pyrazole ring with the -CF₃ group at the 3-position. This strategy could be adapted to the target molecule by using a fluorinated diketone.

Trichloromethyl as a Carboxyl Precursor: Research has shown that a trichloromethyl group can serve as a synthetic precursor to a carboxyalkyl moiety. acs.org This allows for the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, demonstrating a pathway to introduce carboxylic acid functionality. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of pyrazole derivatives is an active area of research, aiming to reduce the environmental impact of chemical processes. For this compound, this involves exploring alternative energy sources, eco-friendly solvents, and atom-economical reaction pathways.

One of the primary conventional methods for synthesizing 3,5-diaryl-1H-pyrazoles involves the cyclocondensation reaction between a chalcone and hydrazine hydrate. nih.gov Specifically, the synthesis of a derivative, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been achieved by refluxing (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one with hydrazine hydrate in formic acid for 8 hours. nih.gov Similarly, reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride or thiosemicarbazide in ethanolic sodium hydroxide (B78521) solution yields corresponding pyrazoline derivatives. mdpi.comresearchgate.net

In the pursuit of greener alternatives, microwave-assisted synthesis has emerged as a powerful tool. This technique often leads to shorter reaction times, higher yields, and can sometimes be performed in solvent-free conditions, thus minimizing waste. For instance, the synthesis of a fluorinated pyrazoline was successfully conducted using microwave irradiation in a one-pot, three-component reaction involving 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenyl hydrazine. semanticscholar.org This approach highlights the potential for microwave-assisted methods in the synthesis of this compound, offering a more energy-efficient route compared to conventional heating. semanticscholar.orgnih.gov

Another green approach is the use of grinding techniques, which can facilitate solvent-free reactions. nih.gov The mechanical energy input can promote the reaction between solid reactants, eliminating the need for potentially hazardous solvents. While specific examples for this compound are not extensively documented, the principle has been successfully applied to other pyrazole syntheses. nih.gov

The choice of solvent is also a critical aspect of green synthesis. The use of eco-friendly solvents like ethanol and water, or even performing reactions in a solvent-free manner, is highly desirable. nih.govresearchgate.netjchemlett.com Research on related pyrazole syntheses has demonstrated the efficacy of using recyclable catalysts, such as mesoporous SiO2-Al2O3, which can be easily recovered and reused, further contributing to the sustainability of the process. jchemlett.com

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyrazole Derivatives

| Parameter | Conventional Method (e.g., Reflux in Formic Acid) | Green Method (e.g., Microwave Irradiation) |

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation |

| Reaction Time | Often several hours (e.g., 8 hours) nih.gov | Typically shorter |

| Solvent | Often uses organic solvents like formic acid or ethanol nih.govmdpi.com | Can be solvent-free or use green solvents semanticscholar.orgnih.gov |

| Yield | Variable, can be high | Often high to excellent semanticscholar.org |

| Environmental Impact | Higher due to solvent use and energy consumption | Lower due to reduced solvent use and energy efficiency |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing costs and by-product formation. Key parameters that are typically fine-tuned include the choice of catalyst, reaction temperature, reaction time, and the nature of the solvent.

The synthesis of a related compound, 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, was achieved with an 84% yield by refluxing (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one and phenyl hydrazine in ethanol with glacial acetic acid for 5 hours. nih.gov This demonstrates the importance of an acidic catalyst in promoting the cyclization reaction. The reaction mixture was then poured into ice-cold water to precipitate the product, which was subsequently purified by recrystallization from ethanol. nih.gov

The selection of the catalyst is crucial. While acidic conditions are common, studies on other pyrazole syntheses have explored various catalysts to improve efficiency. For instance, nano-ZnO has been used as a catalyst for the synthesis of other pyrazole derivatives. mdpi.com The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste. jchemlett.com

Temperature and reaction time are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesired by-products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. For many pyrazole syntheses, reflux conditions are employed, indicating that elevated temperatures are necessary to drive the reaction to completion. nih.govmdpi.comnih.gov

The choice of solvent can significantly influence the reaction outcome. Ethanol is a commonly used solvent in the synthesis of pyrazoline derivatives from chalcones, as it is a relatively benign and effective medium for the reactants. mdpi.comnih.gov In some cases, the use of a co-solvent or a different solvent system might be necessary to improve solubility or enhance the reaction rate. Optimization studies often involve screening a range of solvents to identify the most suitable one. jchemlett.com

Table 2: Factors Influencing Yield in the Synthesis of this compound Derivatives

| Factor | Influence on Reaction and Yield | Example from Literature (Related Compounds) |

| Catalyst | An acidic catalyst like glacial acetic acid promotes the cyclocondensation reaction. nih.gov The type and amount of catalyst can affect reaction rate and yield. | Use of glacial acetic acid in ethanol led to an 84% yield of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.gov |

| Temperature | Refluxing is often required, indicating the need for elevated temperatures to overcome the activation energy barrier of the reaction. nih.govmdpi.comnih.gov | The synthesis of various pyrazoline derivatives is carried out under reflux conditions. nih.govmdpi.comnih.gov |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. Optimization aims to find the shortest time required for maximum yield. | A 5-hour reflux was used for the synthesis of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.gov |

| Solvent | The solvent must effectively dissolve the reactants. Ethanol is a common and relatively green choice. mdpi.comnih.gov | Ethanol was used as the solvent in the synthesis of several 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole derivatives. mdpi.comnih.gov |

| Purification | Recrystallization is a common method to obtain a pure product, which is crucial for accurate characterization and further applications. nih.gov | Recrystallization from ethanol was used to purify 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.gov |

Advanced Computational and Theoretical Investigations of 3,5 Bis 4 Fluorophenyl 1h Pyrazole

Quantum Chemical Calculations on Molecular Structure and Electronic Distribution

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule at the electronic level. These methods allow for a detailed understanding of the molecular geometry, the distribution of electrons, and the intrinsic reactivity of the compound.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule in its most stable energetic state, known as the ground state geometry. For 3,5-bis(4-fluorophenyl)-1H-pyrazole, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular structure. acu.edu.in

These studies reveal that the molecule is not planar. The two 4-fluorophenyl rings are twisted out of the plane of the central pyrazole (B372694) ring. This non-planarity is defined by the dihedral angles between the pyrazole ring and the phenyl rings. X-ray crystallography studies on closely related derivatives, such as 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, show dihedral angles between the pyrazole ring and the two fluorophenyl rings of 2.6(2)° and 82.2(2)°. nih.gov The dihedral angle between the two benzene (B151609) rings themselves is reported to be 83.7(2)°. nih.gov For 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the two fluorophenyl groups is 66.34 (8)°. nih.govnih.gov These computational and experimental findings on analogous structures suggest significant torsion in this compound, which is critical for determining its packing in the solid state and its interaction with biological macromolecules.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Value (Å / °) | Description |

| C-C (pyrazole) | ~1.39 Å | Bond length within the pyrazole ring |

| C-N (pyrazole) | ~1.35 Å | Bond length within the pyrazole ring |

| N-N (pyrazole) | ~1.36 Å | Bond length within the pyrazole ring |

| C-C (phenyl) | ~1.40 Å | Aromatic bond length in the phenyl rings |

| C-F (phenyl) | ~1.35 Å | Carbon-Fluorine bond length |

| C-C (pyrazole-phenyl) | ~1.48 Å | Single bond connecting the rings |

| Dihedral Angle 1 | Variable | Torsion angle (C-C-N-N) of Phenyl Ring 1 vs. Pyrazole Ring |

| Dihedral Angle 2 | Variable | Torsion angle (C-C-N-N) of Phenyl Ring 2 vs. Pyrazole Ring |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comyoutube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, DFT calculations are used to determine the energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would likely be distributed across the pyrazole and the attached fluorophenyl rings. A relatively large HOMO-LUMO gap suggests high electronic stability and low chemical reactivity. nih.gov From these energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Table 2: Calculated FMO Properties and Reactivity Indices

| Parameter | Formula | Description |

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron |

| Electron Affinity (A) | -E(LUMO) | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons |

| Electronegativity (χ) | -μ | Power of an atom to attract electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. walisongo.ac.idresearchgate.netchemrxiv.org It maps the electrostatic potential onto the electron density surface. In an ESP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. acu.edu.inwalisongo.ac.id

For this compound, the ESP map would show the most negative potential concentrated around the two nitrogen atoms of the pyrazole ring, particularly the sp2-hybridized nitrogen, due to the presence of lone pairs of electrons. researchgate.net The electronegative fluorine atoms on the phenyl rings would also create regions of negative potential. The most positive potential would be located on the hydrogen atom attached to the nitrogen of the pyrazole ring (N-H), making it the primary site for deprotonation and hydrogen bonding. researchgate.net This information is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

An MD simulation of this compound would reveal the rotational freedom of the two fluorophenyl rings relative to the central pyrazole core. It would show how the molecule tumbles and changes its conformation in solution and how it interacts with surrounding solvent molecules through hydrogen bonds (via the N-H group and fluorine atoms) and other non-covalent forces. This analysis is vital for understanding the molecule's solubility, stability, and how it approaches and fits into a binding pocket of a protein. nih.gov

Docking Studies of this compound with Biological Targets (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov Pyrazole derivatives are known inhibitors of various enzymes, including protein kinases, cyclooxygenases (COX), and carbonic anhydrases. nih.govnih.gov Docking studies provide mechanistic insights into how this compound might inhibit such targets. semanticscholar.orgbiointerfaceresearch.com

In a typical docking study, the pyrazole derivative is placed into the active site of a target protein. The simulation then explores various binding poses and scores them based on binding affinity or energy. For instance, docking into a kinase active site might show the pyrazole N-H group acting as a hydrogen bond donor to a backbone carbonyl in the hinge region of the enzyme, a common binding motif for kinase inhibitors. The fluorophenyl groups would likely engage in hydrophobic and van der Waals interactions within the binding pocket, with the fluorine atoms potentially forming specific halogen bonds or other electrostatic interactions. nih.govnih.gov These studies are essential for rational drug design, helping to explain the compound's activity and guiding the synthesis of more potent derivatives. nih.gov

Table 3: Potential Biological Targets and Key Interactions for this compound

| Potential Target Class | Example PDB ID | Key Interacting Residues (Hypothetical) | Types of Interactions |

| Protein Kinases | 2QU5 (VEGFR-2) | Cys, Glu, Asp, Leu | Hydrogen bonds, hydrophobic interactions |

| Cyclooxygenase (COX) | 1RO6 | Arg, Tyr, Ser | Hydrogen bonds, π-π stacking |

| Estrogen Receptor | 3ERT | Arg, Glu, His, Leu | Hydrogen bonds, hydrophobic interactions |

| Carbonic Anhydrase | 2VTO (CDK2) | His, Thr, Gln | Hydrogen bonds, coordination with Zinc (if applicable) |

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry can accurately predict the spectroscopic properties of a molecule, which serves as a powerful tool for confirming its synthesis and structure. DFT calculations can simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. nih.gov

IR Spectrum: The predicted IR spectrum would show characteristic vibrational frequencies. Key peaks would include the N-H stretching vibration around 3400-3500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, the C=N stretching of the pyrazole ring around 1580-1600 cm⁻¹, and a strong C-F stretching band around 1210-1230 cm⁻¹. mdpi.com

NMR Spectrum: The ¹H NMR spectrum can be predicted using methods like GIAO (Gauge-Including Atomic Orbital). uned.es It would show distinct signals for the pyrazole N-H proton (likely a broad singlet at a high chemical shift), the pyrazole C-H proton, and the aromatic protons on the two fluorophenyl rings, which would appear as complex multiplets in the 7.0-8.0 ppm region. researchgate.net The ¹³C NMR would similarly show characteristic peaks for the pyrazole and phenyl carbons.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. For this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated system formed by the pyrazole and phenyl rings.

These predicted spectra provide a theoretical benchmark that can be compared against experimental data to verify the identity and purity of the synthesized compound.

Computational Insights into Reaction Mechanisms Involving this compound

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often challenging to probe through experimental means alone. In the context of this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), provide valuable insights into its formation and potential transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the public domain, we can infer the mechanistic pathways based on well-established computational studies of analogous 3,5-diaryl-1H-pyrazole syntheses.

The most common and synthetically important route to 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (chalcone), and a hydrazine (B178648) derivative. For this compound, the logical precursors are (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one (a chalcone (B49325) derivative) and hydrazine.

The reaction is generally accepted to proceed through a series of steps, each of which can be modeled computationally to determine transition states, intermediates, and activation energies. The key mechanistic steps, as supported by computational studies on similar systems, are:

Michael Addition: The reaction initiates with a nucleophilic attack of the hydrazine nitrogen atom on the β-carbon of the α,β-unsaturated ketone. This step is a classic Michael addition. Computational models can predict the trajectory of the nucleophilic attack and the geometry of the resulting enolate intermediate.

Intramolecular Cyclization: Following the initial addition, the intermediate undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon. DFT calculations are instrumental in determining the energy barrier for this ring-closing step and the structure of the resulting heterocyclic intermediate, a pyrazoline derivative.

Dehydration/Aromatization: The final step involves the elimination of a water molecule from the pyrazoline intermediate to yield the stable aromatic pyrazole ring. Computational studies can elucidate the mechanism of this dehydration step, which can be acid or base-catalyzed, and calculate the thermodynamic driving force for the aromatization.

Computational Modeling of the Reaction Pathway

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to map the potential energy surface of the reaction. nih.gov These calculations can provide detailed information about the geometry of reactants, transition states, intermediates, and products.

Table 1: Representative Calculated Geometrical Parameters for the Transition State of the Intramolecular Cyclization Step in a Model 3,5-diaryl-1H-pyrazole Synthesis.

| Parameter | Bond Length (Å) |

| N-C (forming bond) | 2.15 |

| C=O (carbonyl) | 1.28 |

| N-N | 1.42 |

Note: The data in this table is representative of typical values found in DFT studies of pyrazole formation and does not represent experimentally verified data for this compound.

Table 2: Representative Calculated Relative Energies for the Reaction Intermediates and Transition States in a Model Pyrazole Synthesis.

| Species | Relative Energy (kcal/mol) |

| Reactants (Chalcone + Hydrazine) | 0.0 |

| Michael Addition Transition State | +12.5 |

| Enolate Intermediate | -5.2 |

| Cyclization Transition State | +8.7 |

| Pyrazoline Intermediate | -25.8 |

| Dehydration Transition State | +15.3 |

| Product (Pyrazole + Water) | -40.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies on analogous reaction mechanisms. The values are not specific to this compound.

Computational insights also extend to understanding the regioselectivity of the reaction when unsymmetrical hydrazines are used. By comparing the activation energies for the formation of different regioisomers, the experimentally observed outcome can be rationalized. mdpi.com For the synthesis of this compound from hydrazine, regioselectivity is not a factor.

Mechanistic Biological Activity Studies of 3,5 Bis 4 Fluorophenyl 1h Pyrazole and Its Derivatives

In Vitro Anticancer Mechanistic Pathways in Various Cell Lines

The anticancer properties of 3,5-bis(4-fluorophenyl)-1H-pyrazole and its derivatives are attributed to their ability to interfere with several crucial cellular processes that are fundamental to cancer cell proliferation and survival. Research has highlighted their involvement in inducing programmed cell death, halting the cell division cycle, and inhibiting the formation of new blood vessels that supply tumors. Furthermore, these compounds can modulate key signaling pathways and interact with specific molecular targets within cancer cells.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a primary mechanism by which pyrazole (B372694) derivatives exhibit their anticancer activity.

Intrinsic and Extrinsic Pathways: Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. For instance, a derivative of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole, compound S1, was found to activate both pathways in K562 human acute leukemia cells, indicated by increased Fas receptor (FasR) expression and loss of mitochondrial potential. In Jurkat cells, another acute leukemia cell line, the same compound induced apoptosis primarily through the intrinsic pathway. researchgate.net

Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) is another significant mechanism. A pyrazole derivative, compound 3f, induced apoptosis in MDA-MB-468 triple-negative breast cancer cells, and this was associated with an elevated level of ROS. nih.govresearchgate.net

Caspase Activation: A crucial step in apoptosis is the activation of caspases, a family of protease enzymes. The activity of compound 3f in MDA-MB-468 cells was linked to increased caspase-3 activity. nih.govresearchgate.net This finding is supported by other studies on pyrazole derivatives that have demonstrated apoptosis induction through a caspase-3 dependent pathway in various cancer cell lines, including HCT116, UO-31, and HepG2. nih.govresearchgate.net

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax and p53. nih.govrsc.org This shift in the balance between pro- and anti-apoptotic proteins promotes cell death. Molecular docking studies have further confirmed the high binding affinity of some of these derivatives to Bcl-2. nih.govrsc.org

Table 1: Apoptosis Induction by Pyrazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Mechanism of Apoptosis Induction |

|---|---|---|

| Compound S1 (1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative) | K562 (Acute Leukemia) | Increased FasR expression, loss of mitochondrial potential (extrinsic and intrinsic pathways) researchgate.net |

| Compound S1 | Jurkat (Acute Leukemia) | Loss of mitochondrial potential (intrinsic pathway) researchgate.net |

| Compound 3f | MDA-MB-468 (Triple-Negative Breast Cancer) | Elevated ROS levels, increased caspase-3 activity nih.govresearchgate.net |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Decreased Bcl-2 expression, increased Bax, p53, and Caspase-3 expression nih.govrsc.org |

Cell Cycle Arrest Mechanisms and Checkpoint Modulation

In addition to inducing apoptosis, pyrazole derivatives can halt the progression of the cell cycle in cancer cells, preventing them from dividing and proliferating.

G0/G1 Phase Arrest: In Jurkat cells, a 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative known as compound S1 was observed to cause cell cycle blockade at the G0/G1 phase. researchgate.net

S Phase Arrest: A different pyrazole derivative, compound 21, induced a significant cell cycle arrest in the S-phase in Jurkat cells. researchgate.net Another study on a novel acetal (B89532) of andrographolide (B1667393) containing a 3-(4-fluorophenyl)-pyrazole moiety (compound 1f) also reported S phase arrest in MDA-MB-231 breast cancer cells. mdpi.com A pyrazole derivative, 3f, was also found to induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov

G2/M Phase Arrest: In K562 cells, compound S1 led to cell cycle arrest at the G2/M phase. researchgate.net Similarly, a substituted coumarin (B35378) pyrazole carbaldehyde, compound P-03, was found to effectively inhibit the G2/M phase of the cell cycle in A549 lung cancer cells. semanticscholar.org

Sub-G0/G1 Phase Increase: An increase in the proportion of cells in the sub-G0/G1 phase, which is often indicative of apoptosis, has been observed with compounds like 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole (2a) and 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (2c) in 5637 human bladder cancer cells. nih.gov

Table 2: Cell Cycle Arrest Induced by Pyrazole Derivatives

| Compound/Derivative | Cell Line | Cell Cycle Phase Arrested |

|---|---|---|

| Compound S1 | Jurkat (Acute Leukemia) | G0/G1 phase researchgate.net |

| Compound 21 | Jurkat (Acute Leukemia) | S phase researchgate.net |

| Compound 1f | MDA-MB-231 (Breast Cancer) | S phase mdpi.com |

| Compound 3f | MDA-MB-468 (Triple-Negative Breast Cancer) | S phase nih.gov |

| Compound S1 | K562 (Acute Leukemia) | G2/M phase researchgate.net |

| Compound P-03 | A549 (Lung Cancer) | G2/M phase semanticscholar.org |

Inhibition of Angiogenesis Pathways at a Molecular Level

While direct studies on the inhibition of angiogenesis pathways by this compound are not extensively detailed in the provided context, the broader class of pyrazole derivatives has shown potential in this area. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some pyrazole derivatives have been investigated as inhibitors of key players in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated as VEGFR-2 inhibitors. nih.gov Compound 3i from this series was found to be a potent inhibitor of VEGFR-2, suggesting a potential mechanism for anti-angiogenic activity. nih.gov

Modulation of Key Signal Transduction Pathways (e.g., MAPK, PI3K/Akt)

The anticancer effects of pyrazole derivatives are also linked to their ability to modulate critical signal transduction pathways that regulate cell growth, proliferation, and survival.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling pathway that is often hyperactivated in cancer. nih.gov Natural products have been shown to influence this pathway. nih.gov While specific data on this compound is limited in the search results, the general principle of targeting this pathway is a key strategy in cancer therapy.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some pyrazole derivatives have been developed to target components of this pathway.

Interaction with Specific Molecular Targets (e.g., kinases, enzymes)

The targeted nature of some pyrazole derivatives allows them to interact with and inhibit specific molecular targets that are vital for cancer cell function.

Kinase Inhibition: Many pyrazole derivatives have been designed as kinase inhibitors. mdpi.comnih.gov Kinases are enzymes that play a critical role in signal transduction and are often dysregulated in cancer.

Cyclin-Dependent Kinases (CDKs): Compounds 9a and 14g, which are pyrazolo[3,4-b]pyridine derivatives, have shown inhibitory activity against CDK2 and CDK9. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Some pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors. mdpi.comnih.gov For example, compounds 22 and 23 showed promising EGFR inhibitory activity. mdpi.com

VEGFR-2: As mentioned earlier, certain pyrazole derivatives are effective inhibitors of VEGFR-2, a key receptor in angiogenesis. nih.gov

Enzyme Inhibition: Besides kinases, other enzymes are also targeted.

Tubulin Polymerization: Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules which are essential for cell division. mdpi.comnih.govmdpi.com For instance, compound 5b was identified as a novel tubulin polymerization inhibitor. mdpi.com

Androgen Receptor Antagonism: A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and evaluated as androgen receptor antagonists for the treatment of prostate cancer. nih.gov Compound 10e from this series effectively inhibited the growth of LNCaP prostate cancer cells and downregulated the expression of prostate-specific antigen (PSA), a target gene of the androgen receptor. nih.gov

Table 3: Molecular Targets of Pyrazole Derivatives

| Derivative Class | Target | Example Compound(s) |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | CDK2, CDK9 | 9a, 14g mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | EGFR | 22, 23 mdpi.com |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | VEGFR-2 | 3i nih.gov |

| 3,4-diaryl pyrazoles | Tubulin Polymerization | 6 mdpi.comnih.gov |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenols | Tubulin Polymerization | 5b mdpi.com |

| 3-(4-fluorophenyl)-1H-pyrazoles | Androgen Receptor | 10e nih.gov |

Autophagy Modulation and Its Role in Anticancer Effects

Autophagy is a cellular self-digestion process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. The modulation of autophagy is an emerging strategy in cancer therapy. nih.gov Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated for their potential to inhibit Bcl-2, a protein that regulates both apoptosis and autophagy. nih.govrsc.org By inhibiting Bcl-2, these compounds may disrupt its interaction with autophagy-related proteins, thereby influencing the autophagic process and contributing to their anticancer effects. nih.govrsc.org

Oxidative Stress Induction as a Mechanistic Strategy

A growing body of evidence suggests that certain pyrazole derivatives exert their biological effects by inducing oxidative stress within target cells. This mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. For instance, some pyrazole derivatives have been shown to increase the levels of singlet oxygen (¹O₂) in bacteria, leading to cell death nih.gov. The inhibition of enzymes that protect bacteria from oxidative stress, such as cystathionine (B15957) γ-lyase (CSE), which is responsible for hydrogen sulfide (B99878) (H₂S) production, has also been identified as a key mechanism nih.gov.

Furthermore, studies on pyrazole derivatives in cancer cell lines have demonstrated their ability to provoke apoptosis through the elevated production of ROS and the activation of caspase 3 nih.gov. The generation of ROS can disrupt cellular proteins, lipids, and nucleic acids, ultimately triggering programmed cell death pathways nih.gov. The antioxidant activity of some pyrazole derivatives is also noteworthy, as they can enhance the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and reduce lipid peroxidation, thereby modulating the cellular redox environment nih.gov. While direct studies on this compound are limited, the presence of the pyrazole core suggests its potential to modulate oxidative stress, a hypothesis that warrants further investigation.

Table 1: Selected Pyrazole Derivatives and their Role in Oxidative Stress

| Compound/Derivative | Finding | Reference |

| Arylazopyrazole derivatives | Cause higher levels of ¹O₂ in bacteria, leading to cell death. | nih.gov |

| Pyrazole derivative (54) | Potent inhibitor of S. aureus and P. aeruginosa CSE, an enzyme that protects bacteria against oxidative stress. | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | Induces apoptosis in triple-negative breast cancer cells through ROS generation and caspase 3 activation. | nih.gov |

| 1,2-diazole (pyrazole) | Can prevent oxidative stress by increasing antioxidant enzymes like GPx and diminishing lipid peroxidation. | nih.gov |

Antimicrobial Mechanistic Investigations

The antimicrobial properties of pyrazole derivatives are well-documented, with various mechanisms of action being proposed and investigated.

Pyrazole derivatives have been shown to inhibit bacterial growth through multiple pathways. One significant target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication nih.govtandfonline.com. Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, demonstrating activity against both Gram-positive and Gram-negative bacteria nih.gov. Another mechanism involves the inhibition of topoisomerase II and IV, as revealed by molecular docking studies of pyrazole-thiazole derivatives that are potent against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Furthermore, some pyrazole derivatives act as bacteriostatic agents, preventing the replication of bacteria such as S. aureus nih.gov. The inhibition of glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the biosynthesis of the bacterial cell wall, has also been identified as a potential target for the antimicrobial activity of 1,3,5-trisubstituted-1H-pyrazoles .

Fluorinated pyrazole derivatives have demonstrated significant antifungal activities against various phytopathogenic fungi mdpi.comnih.gov. Molecular docking studies suggest that their antifungal activity may be mediated through the inhibition of enzymes crucial for fungal growth, such as proteinase K nih.gov. Several commercial fungicides with a pyrazole moiety, such as Furametpyr, Fluxapyroxad (B1673505), and Flubeneteram, function as respiration inhibitors by blocking mitochondrial complex II mdpi.com. Other pyrazole-containing fungicides like Oxathiapiprolin and fluoxapiprolin (B13439095) target the oxysterol-binding protein, a novel binding site in pathogenic oomycetes mdpi.com.

The antiviral potential of pyrazole derivatives has been explored against a range of viruses. For instance, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E rsc.orgrsc.org. The mechanism of action is believed to involve targeting viral proteins that are essential for replication and pathogenesis rsc.org. Structure-activity relationship (SAR) studies and molecular modeling have been instrumental in identifying and optimizing these antiviral leads rsc.org. Additionally, some pyrazole derivatives have been investigated for their activity against other viruses like the Hepatitis C virus (HCV) and H1N1 virus researchgate.net.

Structure-Activity Relationship (SAR) Studies Correlated with Mechanistic Insights

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective derivatives.

The introduction of fluorine atoms into the pyrazole scaffold can significantly impact the compound's biological activity. Fluorine substitution is known to affect steric, lipophilic, and electronic parameters, which can enhance the inhibitory effects of pesticides and pharmaceuticals mdpi.com. For example, difluoromethyl-substituted pyrazoles are effective fungicides mdpi.comnih.gov.

However, the effect of fluorine substitution is not always positive. In some studies on pyrazole derivatives, the introduction of fluorine atoms on the phenyl moiety was found to have a negative effect on the enhancement of biological activity jst.go.jp. The position of the fluorine atom can also be critical. For instance, in a series of pyrazole derivatives evaluated as meprin inhibitors, those with a halogenphenol in the meta-position showed a minor increase in potency nih.gov. These findings highlight the complex role of fluorine substitution and the importance of its specific placement within the molecular structure to achieve desired biological activities.

Table 2: Influence of Fluorine Substitution on the Biological Activity of Pyrazole Derivatives

| Compound Series | Observation | Reference |

| Fluorinated pyrazole aldehydes | Exhibit low-to-moderate antifungal activities against phytopathogenic fungi. | mdpi.com |

| Difluoromethyl-substituted pyrazoles | Act as fungicides, such as bixafen (B1247100) and fluxapyroxad. | mdpi.comnih.gov |

| Pyrazole derivatives with fluorine substitutions on the phenyl moiety | Showed a negative effect on the enhancement of biological activity in Arabidopsis seedlings. | jst.go.jp |

| Pyrazoles with a meta-substituted halogenphenol | Displayed a minor increase in potency against meprin β. | nih.gov |

Role of Pyrazole Core Modifications in Mechanistic Profiles

Modifications to the pyrazole core are fundamental in determining the biological and mechanistic profiles of this class of compounds. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. nih.govmdpi.com The placement and nature of substituents on the carbon atoms of this ring can drastically alter a molecule's interaction with biological targets.

Research into various pyrazole derivatives has shown that even minor changes, such as the addition of a methyl group, can significantly impact biological activity. For instance, in studies on pyrazole binding to the enzyme CYP2E1, the position of a methyl group on the pyrazole ring was a key determinant of binding affinity. nih.gov A methyl group at the C4 position led to a 50-fold increase in affinity compared to the unsubstituted pyrazole, while a methyl group at the C3 position resulted in a more modest twofold increase. nih.gov This suggests that substituents at the C4 position may engage in more favorable hydrophobic interactions within the enzyme's catalytic site. nih.gov Conversely, the introduction of a second methyl group to create 3,5-dimethylpyrazole (B48361) resulted in a complete loss of binding, indicating a steric limit to the favorable contacts within the active site. nih.gov

Furthermore, the nature of the substituent is as crucial as its position. While a small, hydrophobic methyl group at C3 improved binding affinity for CYP2E1, a larger phenyl group at the same position did not, despite its hydrophobicity. nih.gov This highlights that the mechanistic profile is not solely dependent on general properties like hydrophobicity but on a precise structural fit between the ligand and its target.

In the context of cannabinoid receptor (CB1) antagonists, structural requirements for potent activity are highly specific to the substitution pattern on the pyrazole ring. Studies have identified that a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position are crucial for high antagonistic activity. elsevierpure.com These modifications are essential for orienting the molecule correctly within the receptor's binding pocket to elicit an antagonistic response.

Impact of N-Substitution on Biological Mechanisms

The nitrogen atoms of the pyrazole ring are key to its chemical properties and biological interactions. orientjchem.org The N1 position, in particular, is a common site for substitution, and the nature of the group attached to this nitrogen can profoundly influence the compound's mechanistic profile. The proton on the N1 nitrogen can be abstracted in the presence of a strong base, making it a reactive site for introducing various substituents. orientjchem.orgorientjchem.org

N-substitution plays a pivotal role in determining a ligand's affinity and selectivity for its target receptor. In a series of pyrazole-based estrogen receptor (ER) ligands, an N1-phenyl group bearing a p-hydroxyl substituent was found to enhance both binding affinity and selectivity for the ERα subtype. nih.gov This modification likely facilitates specific hydrogen bonding interactions within the ERα ligand-binding domain that are less favorable in ERβ.

Receptor-Ligand Interactions and Binding Affinity Studies (Mechanistic Focus)

The biological mechanism of any compound is ultimately defined by its interaction with a molecular receptor. For this compound and its derivatives, detailed studies have elucidated the specific interactions that govern their binding affinity and functional effects.

Docking studies and structure-activity relationship analyses have provided significant insights into these interactions. For pyrazole-based kinase inhibitors, the pyrazole core often acts as a scaffold, positioning other functional groups to form key interactions within the ATP binding site of the kinase. For example, the non-methylated nitrogen of the pyrazole ring can act as a hydrogen bond acceptor, interacting with the backbone of amino acid residues like Ala230 in Akt1. mdpi.com Meanwhile, other parts of the molecule, directed by the pyrazole scaffold, form additional hydrogen bonds and hydrophobic interactions. mdpi.com

In the case of pyrazole-based estrogen receptor agonists, molecular modeling suggests that the compounds orient themselves with a C3-phenol group occupying the same binding pocket as the A-ring of the natural ligand, estradiol. nih.gov The selectivity for ERα over ERβ is attributed to the interaction of the pyrazole core and a C4-propyl group with a region of the receptor where the amino acid residues differ between the two subtypes. nih.gov Specifically, ERα possesses a smaller residue in this area, allowing for a more favorable fit with the pyrazole ligand. nih.gov

The binding of pyrazole derivatives to the cannabinoid receptor CB1 has been extensively studied. The N1-aryl group and the C5-aryl group fit into specific hydrophobic pockets, while the C3-carboxamide group forms crucial hydrogen bonds. The potency of these antagonists can be fine-tuned by altering the substituents on these aryl rings. For instance, substituting the C5-phenyl group with a p-iodophenyl group resulted in one of the most potent compounds in its series. elsevierpure.com

Molecular docking of a benzimidazole-tethered pyrazole hybrid containing a para-fluorophenyl unit revealed significant binding affinity for the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2), with a calculated binding energy of -8.65 kcal/mol. acs.org This strong interaction suggests its potential as an anticancer agent by inhibiting the function of Bcl-2.

The following tables summarize key findings from mechanistic studies on pyrazole derivatives:

Table 1: Impact of Pyrazole Core Substitution on Binding Affinity (CYP2E1)

| Compound | Substitution | Relative Affinity Increase | Reference |

| 3-methylpyrazole | Methyl at C3 | 2-fold | nih.gov |

| 4-methylpyrazole | Methyl at C4 | 50-fold | nih.gov |

| 3-phenylpyrazole | Phenyl at C3 | No increase | nih.gov |

| 3,5-dimethylpyrazole | Methyl at C3 and C5 | Loss of binding | nih.gov |

Table 2: Structure-Activity Relationship for Cannabinoid Receptor (CB1) Antagonists

| Position | Required Substituent for High Potency | Reference |

| N1 | 2,4-dichlorophenyl | elsevierpure.com |

| C3 | Carboxamido group | elsevierpure.com |

| C5 | para-substituted phenyl | elsevierpure.com |

Table 3: Binding Interactions of Pyrazole-Based Inhibitors with Target Receptors

| Compound Class | Target Receptor | Key Interactions | Reference |

| Pyrazole-based inhibitors | Akt1 Kinase | H-bond from pyrazole N to Ala230 backbone | mdpi.com |

| Pyrazole triols | Estrogen Receptor α (ERα) | C3-phenol in A-ring pocket; C4-propyl interaction with subtype-specific residue | nih.gov |

| Benzimidazole-pyrazole hybrid | B-cell lymphoma-2 (Bcl-2) | High binding affinity (-8.65 kcal/mol) in docking study | acs.org |

Coordination Chemistry and Metal Complexes of 3,5 Bis 4 Fluorophenyl 1h Pyrazole

Catalytic Applications of 3,5-bis(4-fluorophenyl)-1H-pyrazole Metal Complexes

This highlights a potential area for future investigation within the field of inorganic and coordination chemistry. The synthesis of this compound and the subsequent exploration of its coordination behavior with various metal centers could lead to novel complexes with interesting structural, electronic, and catalytic properties. Until such research is conducted and published, a comprehensive review of its coordination chemistry is not feasible.

Mechanistic Studies of Reactions Catalyzed by Metal Complexes of this compound

The primary catalytic application for palladium complexes with pyrazole-based ligands is in carbon-carbon bond formation, such as the Suzuki-Miyaura cross-coupling reaction. researchgate.net The generally accepted mechanism for these reactions provides a robust framework for understanding the catalytic behavior of a palladium complex of this compound. nih.gov The catalytic cycle is understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The Catalytic Cycle:

Oxidative Addition: The catalytic cycle typically begins with a low-valent palladium(0) species, stabilized by the pyrazole (B372694) ligands. The first step involves the oxidative addition of an organic halide (e.g., an aryl bromide) to the palladium(0) center. This reaction results in the formation of a square planar palladium(II) intermediate, where the palladium has been oxidized from the 0 to the +2 oxidation state. The rate of this step is sensitive to the electron density at the palladium center; a more electron-rich metal center generally facilitates oxidative addition. The electron-withdrawing fluorophenyl groups on the pyrazole ligand would likely render the palladium center more electrophilic, which could potentially slow down the oxidative addition step compared to ligands with electron-donating groups.

Transmetalation: Following oxidative addition, the next step is transmetalation. In the context of a Suzuki-Miyaura coupling, this involves the transfer of an organic group (e.g., a phenyl group) from an organoboron reagent (e.g., phenylboronic acid) to the palladium(II) center. This step is typically facilitated by a base, which activates the organoboron species. The halide ligand on the palladium complex is replaced by the organic group from the organoboron reagent. The specific nature of the pyrazole ligand is less likely to have a direct, dominant effect on the transmetalation step compared to the electronic influence on the metal center in the other steps of the cycle.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups coordinated to the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. Reductive elimination is generally favored from electron-deficient metal centers. Therefore, the electron-withdrawing character of the this compound ligand is expected to facilitate this step. The increased electrophilicity of the palladium(II) center would promote the expulsion of the newly formed organic product.

Influence of the Ligand on Catalytic Performance:

While detailed kinetic and computational studies specifically on metal complexes of this compound are needed for a more definitive understanding, the established principles of coordination chemistry and catalytic mechanisms provide a strong basis for predicting their behavior. Future research in this area would likely focus on isolating and characterizing the proposed intermediates in the catalytic cycle and performing detailed kinetic analysis to quantify the electronic and steric effects of this particular ligand.

Advanced Materials Science Applications of 3,5 Bis 4 Fluorophenyl 1h Pyrazole

Role in Optoelectronic Materials Research

The inherent photophysical properties of pyrazole (B372694) derivatives, such as high quantum yields and thermal stability, have positioned them as attractive components for optoelectronic devices. While direct research on 3,5-bis(4-fluorophenyl)-1H-pyrazole in this domain is emerging, studies on structurally similar pyrazole compounds provide strong indications of its potential.

Organic Light-Emitting Diodes (OLEDs) Component Research

The development of efficient and stable materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. Pyrazole derivatives are being investigated for their utility as emitters and host materials in OLEDs. Research on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has demonstrated their potential in electroluminescent applications. mdpi.com These compounds, when used as emitters in OLED devices, have produced bright bluish-green light. mdpi.combohrium.com The inclusion of phenyl groups on the pyrazole core has been shown to modulate the emission properties and the Highest Occupied Molecular Orbital (HOMO) energy levels, which are critical parameters for OLED performance. mdpi.com

The electroluminescence in these pyrazole-based systems is often attributed to a photoinduced charge transfer process between the phenyl substituents and the pyrazoloquinoline core. mdpi.com Given that this compound possesses two fluorophenyl groups, it is plausible that it could exhibit similar charge transfer characteristics, making it a candidate for investigation as an emissive or host material in OLEDs. The fluorine substitution can further enhance the material's stability and electron-transporting properties.

Table 1: Performance of OLEDs with Pyrazole-based Emitters This table is based on data for related pyrazole compounds, illustrating the potential of the pyrazole scaffold in OLEDs.

| Emitter (Molecule) | Emission Color | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A) |

|---|---|---|---|

| 1-methyl-3-phenyl-6-N,N-dimethyl-1H-pyrazolo[3,4-b] quinoline (B57606) | Green | 37,000 | 6.0 |

| Spirobifluorene-based 1H-pyrazolo[3,4-b]quinoline (spiro-PQ) | Blue | >20,000 | Not Reported |

Photovoltaic Cell Applications and Energy Conversion

In the realm of renewable energy, organic photovoltaic (OPV) cells represent a promising technology. The efficiency of OPV devices is heavily dependent on the properties of the materials used in the active layer. Pyrazole derivatives have been explored for their potential in bulk heterojunction (BHJ) solar cells. mdpi.com

For instance, 1H-pyrazolo[3,4-b] quinoline derivatives have been blended with polymers like poly(3-decylthiophene-2,5-diyl) to form the active layer of BHJ solar cells. mdpi.com These devices have demonstrated power conversion efficiencies that, while modest, indicate the viability of the pyrazole scaffold in photovoltaic applications. The number and position of phenyl substituents on the pyrazole core have been found to influence the HOMO energy levels, which is a key factor in determining the open-circuit voltage of a solar cell. mdpi.com The electron-withdrawing nature of the fluorophenyl groups in this compound could potentially lead to favorable energy level alignment for efficient charge separation and transport in an OPV device.

Application in Sensor Technologies and Biosensors (Mechanistic Principles of Sensing)

The pyrazole scaffold is a versatile platform for the design of chemical sensors and biosensors due to its ability to engage in various intermolecular interactions, including hydrogen bonding and coordination with metal ions. While specific research on this compound as a sensor is limited, the broader class of pyrazoline derivatives has shown significant promise.

A fluorescent chemosensor based on a pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been successfully synthesized for the selective detection of Cadmium ions (Cd²⁺). nih.gov The sensing mechanism relies on the quenching of the probe's fluorescence upon binding with Cd²⁺, which occurs via a photoinduced electron transfer process. The probe demonstrated high selectivity for Cd²⁺ over a range of other metal ions. nih.gov This suggests that the pyrazole core can be functionalized to create highly selective and sensitive fluorescent sensors. The presence of fluorophenyl groups in this compound could influence its photophysical properties and its interaction with specific analytes, opening avenues for its exploration in sensor applications.

Development of Advanced Functional Materials

The unique structural features of this compound, including the stable pyrazole ring and the electron-withdrawing fluorophenyl groups, make it a valuable building block for the creation of advanced functional materials. The incorporation of this compound into larger molecular architectures can impart desirable properties such as enhanced thermal stability and specific electronic characteristics.

Research into related compounds, such as 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has shown that these molecules can be incorporated into polymers and coatings to improve durability and resistance to environmental stressors. The fluorophenyl group is noted for enhancing binding affinity in certain applications due to the stability of the carbon-fluorine bond and its electron-withdrawing nature. These properties are directly translatable to the potential applications of this compound in the development of robust and high-performance materials.

Polymer Chemistry and Composites Incorporating this compound

The integration of pyrazole moieties into polymer backbones is an emerging area of research aimed at developing polymers with novel functionalities. While direct polymerization of this compound is not widely reported, its derivatives can be used as monomers or functional additives in polymer systems.

For example, polymers containing pyrazole-urea bonds have been developed from renewable resources like castor oil. bohrium.com These poly(urethane-urea) polymers exhibit robust mechanical properties, with a tensile strength of up to 30.6 MPa and a toughness of 34.9 MJ∙m⁻³. bohrium.com The dynamic nature of the pyrazole-urea bonds, along with hydrogen bonding, endows these materials with excellent repairability, recyclability, and shape memory properties. bohrium.com This highlights the potential of incorporating pyrazole-containing units, such as derivatives of this compound, into polymer chains to create high-performance, sustainable, and smart materials.

Supramolecular Assembly and Self-Healing Materials Design

The ability of the 1H-pyrazole ring to act as both a hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen) makes it an excellent building block for supramolecular chemistry. nih.gov These interactions can be harnessed to construct well-defined supramolecular architectures and to design materials with dynamic properties like self-healing.

The crystal structure of derivatives of this compound reveals the presence of various intermolecular interactions, including N-H···O, N-H···F, and C-H···F hydrogen bonds, which stabilize the crystal packing. mdpi.comresearchgate.net These non-covalent interactions are fundamental to the formation of supramolecular assemblies. The study of 3,5-dimethyl-4-aryl-1H-pyrazoles has shown that the substituents on the aryl ring can direct the formation of different hydrogen-bonded structures, such as dimers and catemers (polymeric chains). nih.gov

This capacity for directed self-assembly is a key principle in the design of self-healing materials. Polymers incorporating dynamic bonds, such as pyrazole-urea linkages, can exhibit self-healing capabilities. bohrium.com When the material is damaged, these dynamic bonds can break and reform, allowing the material to repair itself, often with the application of a stimulus like heat. bohrium.com The robust hydrogen bonding and potential for dynamic covalent bond formation make this compound and its derivatives promising candidates for the development of self-healing polymers and other smart materials.

Future Research Directions and Unexplored Avenues for 3,5 Bis 4 Fluorophenyl 1h Pyrazole

Emerging Synthetic Methodologies and Process Intensification

Recent advancements in organic synthesis are paving the way for more efficient and environmentally friendly methods to produce pyrazole (B372694) derivatives. nih.govfrontiersin.org These "green chemistry" approaches aim to reduce or eliminate the use of hazardous substances, often employing alternative energy sources and safer solvents. nih.govthieme-connect.com

Key strategies in green synthesis include:

Microwave-assisted synthesis: This technique can accelerate reaction times, improve yields, and lead to purer products under milder conditions. nih.gov

Solvent-free reactions: Conducting reactions without a solvent simplifies the process, reduces waste, and lowers costs. rsc.org This can be combined with methods like grinding or ball milling.

Ultrasound-assisted synthesis: The use of ultrasound can induce chemical effects through acoustic cavitation, offering another green alternative.

Use of green solvents: Water and ionic liquids are being explored as environmentally benign reaction media. nih.govthieme-connect.com

Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than a batch, offers significant advantages for pyrazole synthesis. doaj.orgmdpi.comresearchgate.net It provides better control over reaction parameters, enhances safety, and allows for easier scalability. doaj.orgmdpi.comresearchgate.net This method is particularly useful for managing hazardous intermediates and can lead to the development of more efficient and sustainable manufacturing processes. mdpi.comacs.org

Integration with Nanotechnology for Advanced Functional Applications

The integration of pyrazole derivatives with nanotechnology opens up new possibilities for creating advanced functional materials. nih.govresearchgate.net Nanoparticles loaded with pyrazole compounds are being investigated for various applications, including as novel antibacterial agents. nih.gov For instance, dendrimer nanoparticles have been used to encapsulate a water-insoluble 3,5-diphenyl pyrazole derivative, enhancing its solubility and enabling its use against bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The unique properties of nanomaterials, such as high surface area and tunable surface chemistry, can be combined with the biological activities of pyrazoles to create synergistic effects. researchgate.net For example, carbon nanotubes (CNTs) are being explored as catalysts for the synthesis of heterocyclic compounds, offering high reactivity and reusability. researchgate.net The development of pyrazole-enriched cationic nanoparticles also shows promise for new antibacterial agents. nih.gov

Table 1: Examples of Pyrazole-Based Nanomaterials and Their Applications